molecular formula C8H7BrO4S B1177725 hemoglobin Duino CAS No. 145686-65-3

hemoglobin Duino

Cat. No.: B1177725
CAS No.: 145686-65-3
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Description

Hemoglobin Duino is a rare hemoglobin variant first described by Wajcman et al. (1992) . This compound is classified as a hemoglobinopathy, a group of disorders caused by mutations in globin genes. Unlike thalassemias, which reduce globin chain production, hemoglobinopathies like Duino involve structural abnormalities that can lead to functional or clinical consequences .

Properties

CAS No.

145686-65-3

Molecular Formula

C8H7BrO4S

Synonyms

hemoglobin Duino

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features of Hemoglobin Duino

  • Mutation Site : β-globin chain (two residues substituted) .
  • Structural Impact : The substitutions likely disrupt the hemoglobin tetramer’s stability or heme interactions, though crystallographic data are unavailable in the provided evidence.

Comparative Analysis of Structural Mutations

Variant Mutation Site Chain Affected Structural Consequence Reference
This compound Two substituted residues β-chain Altered tertiary/quaternary structure Wajcman et al.
Hemoglobin Zaire Five-residue repetition α-chain Extended α-helix, potential steric clashes Wajcman et al.
Hb Einstein Semisynthetic B-helix deletion α-chain Impaired α1β1 interface stability Srinivasulu et al.
Hb S (Sickle) β6 Glu→Val β-chain Polymerization under hypoxia Kaplan et al.

Key Observations :

  • This compound’s β-chain mutations distinguish it from α-chain variants like Zaire and Einstein, which primarily affect oxygen affinity or subunit interactions .

Functional and Clinical Comparison

Oxygen Affinity and Stability

  • This compound: No direct functional data are provided, but β-chain mutations often perturb oxygen affinity. For example, Hb Kansas (β102 Asn→Thr) exhibits reduced oxygen affinity due to disrupted heme-pocket interactions .
  • Hemoglobin Zaire : The α-chain repetition may increase oxygen affinity by stabilizing the R-state (oxygenated form) .
  • Hb F (Fetal) : Naturally high oxygen affinity due to γ-chain substitutions, critical for maternal-fetal oxygen transfer .

Functional Parameters :

Variant Oxygen Affinity Stability Clinical Manifestations
This compound Unknown Likely reduced Unreported; potential association with methemoglobinemia*
Hb Zaire Increased Moderate Asymptomatic or mild hemolysis
Hb M (Milwaukee) Reduced Low Cyanosis, methemoglobinemia
Hb S Reduced Low (polymerizes) Vaso-occlusive crises, anemia

Clinical Significance

  • This compound: No documented cases of severe pathology, but its structural similarity to Hb M variants (e.g., Hb M Boston) suggests a theoretical risk of methemoglobinemia, a condition where ferrous iron (Fe²⁺) oxidizes to ferric (Fe³⁺), impairing oxygen transport .
  • Developmental Impact: High hemoglobin levels in children (e.g., >12.8 g/dL) correlate with developmental delays when combined with iron supplementation . While Duino’s role in such outcomes is unstudied, its structural anomalies could theoretically exacerbate iron-related oxidative stress .

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